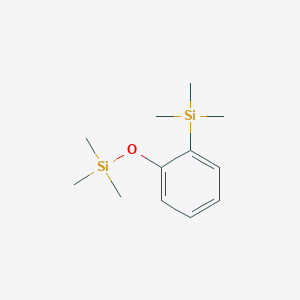

Trimethyl-(2-trimethylsilylphenoxy)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimethyl-(2-trimethylsilylphenoxy)silane is a chemical compound with the molecular formula C12H22OSi2 . It has a molecular weight of 238.47 . It is used in various chemical reactions due to its structure and properties .

Molecular Structure Analysis

This compound contains a total of 37 bonds; 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It also contains a total of 37 atoms; 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom .Chemical Reactions Analysis

This compound is used in various chemical reactions. The Si-H bond in the compound is reactive, making it useful in organic synthesis as a reducing agent and as a precursor to silyl ethers .Physical And Chemical Properties Analysis

This compound has a boiling point of 100-104 °C (Press: 20 Torr) and a predicted density of 0.89±0.1 g/cm3 .科学的研究の応用

Polymerization and Chemical Vapor Deposition

Research has demonstrated the use of trimethyl(propynyloxy)silane in gas-phase polymerization processes, leading to the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons through UV laser-induced reactions. This unique synthesis method for polytrialkylsiloxy-substituted macromolecules highlights the potential of such silanes in creating advanced materials with tailored properties (Pola & Morita, 1997). Similarly, the formation of solid organosilicon polymers from the gas phase of trimethyl(ethenoxy)silane and related compounds under ArF laser irradiation shows the feasibility of chemical vapor deposition (CVD) techniques for thin film production (Pola et al., 2001).

Protective Groups in Synthesis

The 2,4,6-trimethoxyphenyl unit has been identified as a unique protecting group for silicon in synthetic chemistry, offering selectivity in cleavage reactions and demonstrating the silylation potential under mild conditions. This underscores the versatility of trimethylsilyl-protected compounds in organic synthesis and material science (Popp et al., 2007).

Lithium-Ion Batteries

Novel silane compounds have been synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries, showcasing the potential of silane-based molecules in enhancing the performance and stability of energy storage devices (Amine et al., 2006).

Advanced Materials and Coatings

The laser-induced decomposition of trimethyl(methoxy)silane and related compounds for the production of silicon-containing coatings via chemical vapor deposition demonstrates the potential of such processes in creating high-performance materials with specific properties (Pola et al., 1990).

生化学分析

Biochemical Properties

Trimethyl-(2-trimethylsilylphenoxy)silane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive silicon-oxygen bonds. These interactions often involve the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function. For instance, this compound can act as a silylating agent, protecting hydroxyl groups in biomolecules during chemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular function. For example, this compound can inhibit certain enzymes, altering metabolic pathways and affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding often involves the formation of covalent bonds between the silicon atoms in this compound and the functional groups in the biomolecules. These interactions can result in changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include changes in enzyme activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as protecting biomolecules during chemical reactions. At high doses, this compound can be toxic, leading to adverse effects on cellular function and overall health. These toxic effects can include enzyme inhibition, disruption of metabolic pathways, and damage to cellular structures .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the modification of biomolecules. The compound interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and modify their function .

特性

IUPAC Name |

trimethyl-(2-trimethylsilyloxyphenyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDPAJOITCAMJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294515 |

Source

|

| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18036-83-4 |

Source

|

| Record name | NSC96867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)